

# electronic band structure of butylammonium-based perovskites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butylammonium

Cat. No.: B8472290

[Get Quote](#)

An In-depth Technical Guide to the Electronic Band Structure of **Butylammonium**-Based Perovskites

## Introduction

Hybrid organic-inorganic perovskites have emerged as highly promising materials for a range of optoelectronic applications, including solar cells and light-emitting diodes (LEDs). Among these, perovskites incorporating the n-**butylammonium** (BA) cation ( $C_4H_9NH_3^+$ ) are of particular interest. The large size of the **butylammonium** cation acts as a spacer, leading to the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper phases with the general formula  $(BA)_2(A)_{n-1}Pb_nX_{3n+1}$ , where 'A' is a smaller cation like methylammonium (MA) or formamidinium (FA), 'X' is a halide (I, Br, Cl), and 'n' represents the number of lead-halide octahedral layers between the **butylammonium** spacer layers.<sup>[1][2]</sup>

The electronic band structure—specifically the band gap, valence band maximum (VBM), and conduction band minimum (CBM)—is fundamental to the optoelectronic properties of these materials. The incorporation of **butylammonium** introduces significant quantum and dielectric confinement effects, which allows for the tuning of these electronic properties.<sup>[3][4]</sup> This guide provides a detailed technical overview of the electronic band structure of **butylammonium**-based perovskites, summarizing key quantitative data, outlining experimental and computational methodologies, and illustrating the core relationships governing their electronic behavior.

## Core Concepts of Electronic Structure

The electronic band structure of a semiconductor determines its interaction with light.

- **Valence Band Maximum (VBM):** The highest energy level occupied by electrons at absolute zero temperature. Its energy level, often expressed as ionization energy (IE), is the energy required to remove an electron from the material into a vacuum.
- **Conduction Band Minimum (CBM):** The lowest energy level of unoccupied states. Its energy level, known as the electron affinity (EA), is the energy released when an electron is added to the material from a vacuum.[\[5\]](#)
- **Band Gap ( $E_g$ ):** The energy difference between the VBM and CBM. It dictates the material's optical absorption and emission properties. In **butylammonium**-based perovskites, the VBM is primarily composed of hybridized anti-bonding orbitals of Pb 6s and I 5p or Br 4p, while the CBM is mainly formed by the anti-bonding orbitals of Pb 6p and I 5p or Br 4p.[\[5\]](#)
- **Quantum and Dielectric Confinement:** The **butylammonium** organic layers have a wider band gap and lower dielectric constant than the inorganic lead-halide layers. This confines the charge carriers (electrons and holes) within the inorganic "quantum wells," leading to an increased band gap and exciton binding energy, especially for low 'n' values.[\[3\]](#)[\[4\]](#)

## Quantitative Electronic Structure Data

The electronic properties of **butylammonium**-based perovskites are highly tunable by varying the halide anion and the thickness of the inorganic layers (the 'n' value). The following table summarizes key electronic parameters reported in the literature.

Compound Formula	'n' Value	Band Gap (E <sub>g</sub> ) [eV]	Ionization Energy (IE) / VBM [eV]	Electron Affinity (EA) / CBM [eV]	Reference(s)
(BA) <sub>2</sub> PbI <sub>4</sub>	1	2.43	5.8	3.1	[5][6]
(BA) <sub>2</sub> PbBr <sub>4</sub>	1	~3.0	6.5	3.1	[5][6]
(BA) <sub>2</sub> (MA)Pb <sub>2</sub> I <sub>7</sub>	2	2.17	-	-	[1]
(BA) <sub>2</sub> (MA) <sub>2</sub> Pb <sub>3</sub> I <sub>10</sub>	3	2.03	-	-	[1]
(BA) <sub>2</sub> (MA) <sub>3</sub> Pb <sub>4</sub> I <sub>13</sub>	4	1.91	-	-	[2]
MAPbI <sub>3</sub> (3D reference)	∞	1.59	5.2	3.6	[6]
(BA) <sub>x</sub> (FA <sub>0.83</sub> C <sub>0.17</sub> ) <sub>1-x</sub> Pb(I <sub>y</sub> Br <sub>1-y</sub> ) <sub>3</sub> (1.72 eV E <sub>g</sub> )	2D-3D Mix	1.72	-	-	[7][8][9]
(BA) <sub>x</sub> (FA <sub>0.83</sub> C <sub>0.17</sub> ) <sub>1-x</sub> Pb(I <sub>y</sub> Br <sub>1-y</sub> ) <sub>3</sub> (1.61 eV E <sub>g</sub> )	2D-3D Mix	1.61	-	-	[7][8][9]

Note: VBM and CBM values are typically reported with respect to the vacuum level. The transition from a 3D structure (MAPbI<sub>3</sub>) to a quasi-2D structure by incorporating **butylammonium** iodide can increase the band gap from 1.59 eV to 2.13 eV.[10]

## Experimental and Computational Protocols

Determining the electronic band structure requires a combination of experimental spectroscopy and theoretical calculations.

## Experimental Methodologies

- Optical Absorption (UV-Vis) Spectroscopy:
  - Principle: This technique measures the absorption of light by a thin film of the perovskite material as a function of wavelength. The onset of strong absorption corresponds to photons with enough energy to excite electrons across the band gap.
  - Methodology:
    1. A thin film of the **butylammonium**-based perovskite is deposited on a transparent substrate (e.g., glass or quartz).
    2. The absorbance spectrum is recorded using a UV-Vis spectrophotometer.
    3. The optical band gap ( $E_g$ ) is determined by constructing a Tauc plot. For direct band gap semiconductors like perovskites, the quantity  $(\alpha h\nu)^2$  is plotted against photon energy ( $h\nu$ ), where  $\alpha$  is the absorption coefficient.
    4. The linear portion of the plot is extrapolated to the energy axis. The intercept gives the value of the optical band gap.[\[10\]](#)
- Photoelectron Spectroscopy (PES):
  - Principle: PES techniques probe the occupied electronic states of a material by measuring the kinetic energy of electrons ejected by incident photons.
  - Methodology (UPS and XPS):
    1. Ultraviolet Photoelectron Spectroscopy (UPS): Uses low-energy UV photons (e.g., He I at 21.2 eV) to probe the valence band region.[\[11\]](#) The measurement provides the energy difference between the VBM and the Fermi level ( $E_F$ ).[\[12\]](#) By measuring the full width of the spectrum, the work function (energy from  $E_F$  to the vacuum level) can also be determined. The ionization energy is then calculated by summing the work function and the VBM- $E_F$  energy difference.[\[5\]](#)[\[6\]](#)
    2. X-ray Photoelectron Spectroscopy (XPS): Uses higher-energy X-rays to analyze core-level electrons, providing information about the elemental composition and chemical

states at the material's surface.[13][14][15] It can also be used to determine the VBM, though with lower resolution for valence states compared to UPS.[12]

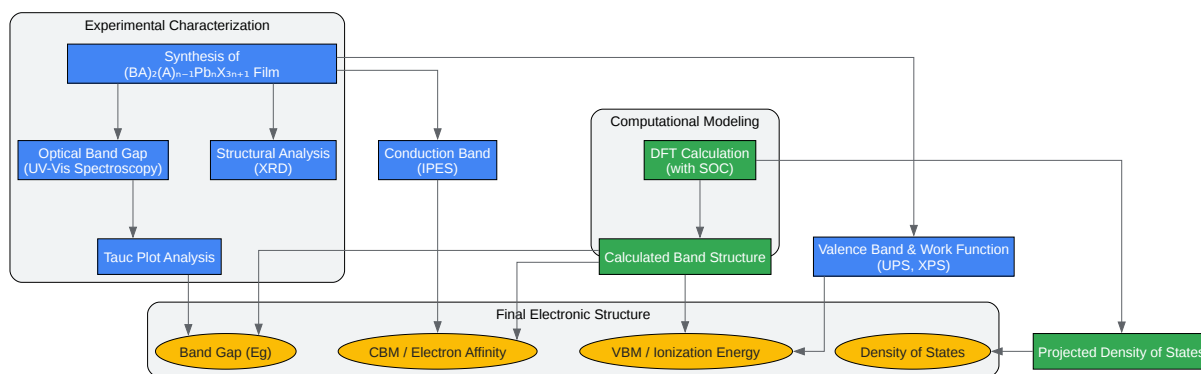
- Inverse Photoemission Spectroscopy (IPES):
  - Principle: IPES is complementary to PES and is used to probe the unoccupied electronic states (the conduction band).
  - Methodology: A beam of electrons with a known kinetic energy is directed at the sample surface. When these electrons transition into unoccupied states, they emit photons. By detecting the energy of these emitted photons, the density of states above the Fermi level, including the CBM, can be mapped.[5][6]

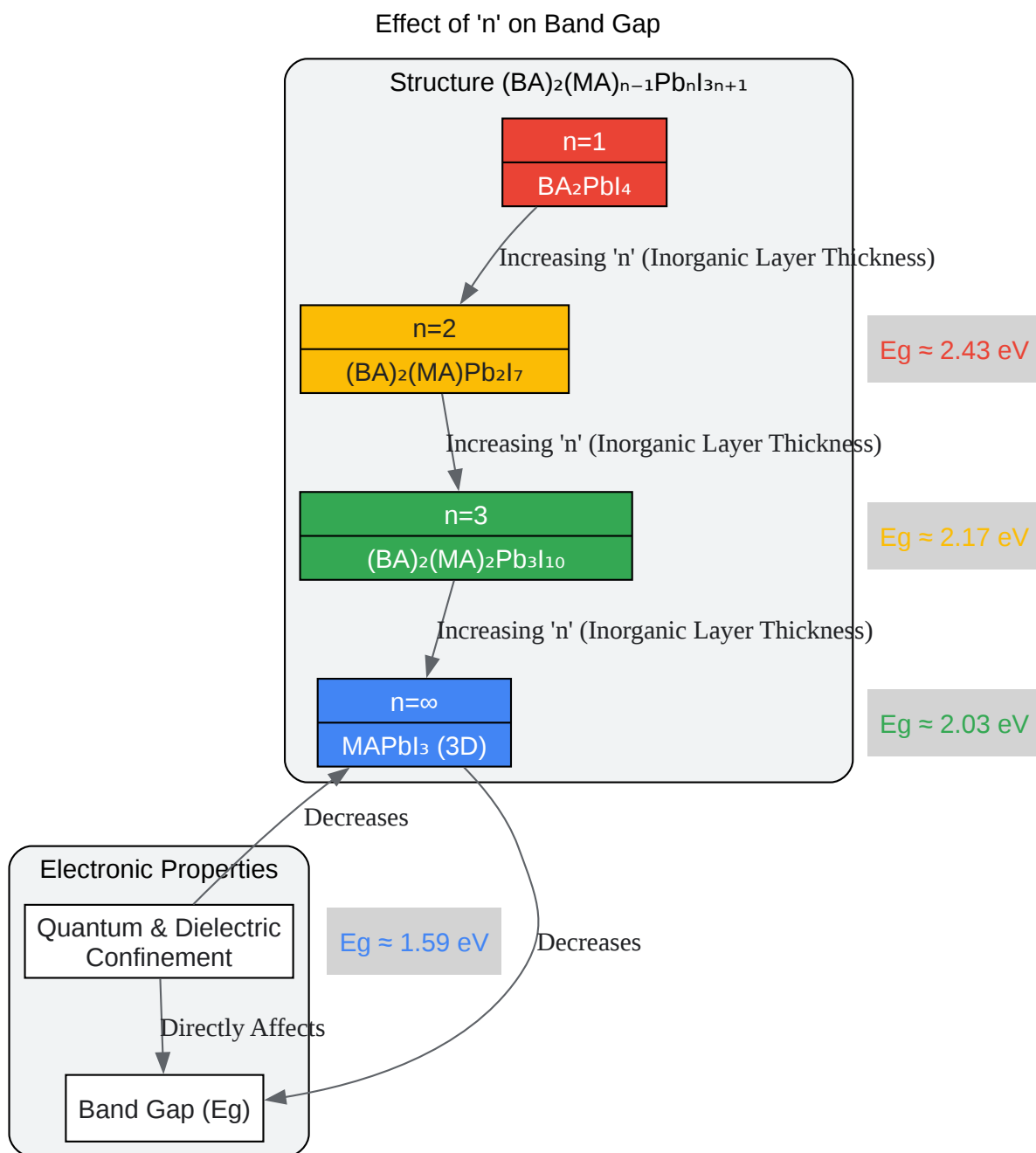
## Computational Methodology: Density Functional Theory (DFT)

- Principle: DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials from first principles.[16][17]
- Methodology:
  - The crystal structure of the **butylammonium**-based perovskite is used as the input.
  - The Kohn-Sham equations are solved to determine the ground-state electron density and energy of the system. Common exchange-correlation functionals like PBE or hybrids like HSE06 are used.[17]
  - For heavy elements like lead, it is crucial to include spin-orbit coupling (SOC) effects, which can significantly reduce the calculated band gap by ~0.8 eV and alter the band splitting.[4]
  - The calculations yield the electronic band structure (energy vs. momentum k-vector) and the projected density of states (PDOS), which shows the contribution of different atomic orbitals (e.g., Pb-6s, I-5p) to the valence and conduction bands.[3][5] The remarkable agreement often found between DFT calculations and experimental PES results allows for a detailed analysis of the organic and inorganic contributions to the band edges.[5][6]

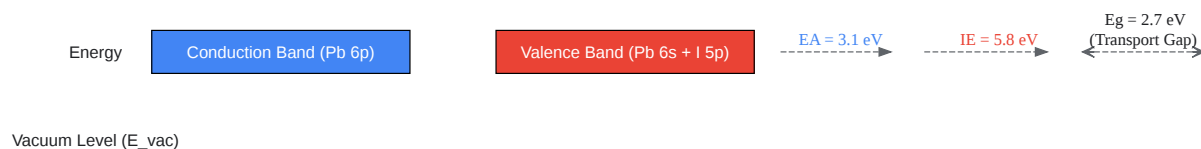
## Visualizations of Key Concepts and Workflows

The following diagrams illustrate the relationships and processes involved in studying the electronic band structure of **butylammonium**-based perovskites.









[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. [experts.arizona.edu](https://experts.arizona.edu) [[experts.arizona.edu](https://experts.arizona.edu)]
- 6. DSpace [[repository.kaust.edu.sa](https://repository.kaust.edu.sa)]
- 7. [www-herz.physics.ox.ac.uk](http://www-herz.physics.ox.ac.uk) [[www-herz.physics.ox.ac.uk](http://www-herz.physics.ox.ac.uk)]
- 8. [discovery.researcher.life](https://discovery.researcher.life) [[discovery.researcher.life](https://discovery.researcher.life)]

- 9. Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. kratos.com [kratos.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Density Functional Theory Analysis of Structural, Electronic, and Optical Properties of Mixed-Halide Orthorhombic Inorganic Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [electronic band structure of butylammonium-based perovskites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8472290#electronic-band-structure-of-butylammonium-based-perovskites]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)